2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a bromine atom, a chlorine atom, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole derivative. This reaction often requires a catalyst, such as a transition metal, and is conducted under reflux conditions in a suitable solvent like ethanol or acetonitrile.
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Introduction of the Bromine Atom: : The bromination of the ethanone moiety is achieved using a brominating agent such as bromine or N-bromosuccinimide (NBS). This step is typically carried out in an inert atmosphere to prevent unwanted side reactions.
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Chlorination: : The introduction of the chlorine atom can be performed using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually conducted under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone moiety can be oxidized to form carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Agrochemicals: It is explored for its potential use in the development of pesticides and herbicides.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyrimidin-3-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyrazin-3-yl)ethanone: Contains a pyrazine ring instead of a pyridine ring.
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]quinolin-3-yl)ethanone: Features a quinoline ring instead of a pyridine ring.
Uniqueness
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The imidazo[1,2-a]pyridine core is a versatile scaffold that can be functionalized to create a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
2-bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-3-8(14)7-4-12-9-2-1-6(11)5-13(7)9/h1,4H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSQKSMXAYHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN2C1=NC=C2C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743589 | |
Record name | 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790199-84-7 | |
Record name | 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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